molecular formula C8H10F3NO4 B15300710 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid

Cat. No.: B15300710
M. Wt: 241.16 g/mol
InChI Key: YOKCVAQRMBSHDE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid (CAS: 2375260-17-4) is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The trifluoroacetate (TFA) counterion enhances its solubility in polar solvents and stabilizes the structure via strong electron-withdrawing effects. Key properties include:

  • Molecular Formula: C₇H₁₃NO₂·C₂HF₃O₂ (total formula: C₉H₁₄F₃NO₄) .
  • Molecular Weight: 257.21 g/mol .
  • Purity: ≥97% (HPLC) .
  • Storage: 2–8°C, transported with ice packs to prevent degradation .

Applications
This compound is primarily used as a building block in pharmaceutical and materials science research, particularly for synthesizing spirocyclic scaffolds in drug discovery .

Properties

Molecular Formula

C8H10F3NO4

Molecular Weight

241.16 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7)

InChI Key

YOKCVAQRMBSHDE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of cyclization reactions . The reaction conditions typically require an inert atmosphere and temperatures ranging from 2°C to 8°C .

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield. The process may include multiple purification steps to achieve the desired purity levels, typically around 95% .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances its stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with oxygen and nitrogen heteroatoms are critical in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid (CAS: 2375260-17-4) C₉H₁₄F₃NO₄ 257.21 Trifluoroacetate counterion High solubility in polar solvents; used in drug intermediate synthesis .
2-Oxa-6-azaspiro[3.4]octan-7-one (CAS: 1207174-87-5) C₆H₉NO₂ 139.14 Oxa-aza isomer Structural isomer; lower molecular weight, used in peptide mimetics .
6-Oxa-2-azaspiro[3.4]octane oxalate (CAS: 1392804-58-8) C₆H₁₁NO·C₂H₂O₄ 231.19 Oxalate counterion Enhanced crystallinity; employed in metal-organic frameworks .
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid (CAS: 1442432-17-8) C₈H₁₁F₃N₂O₄ 256.18 Additional nitrogen atom Broader hydrogen-bonding capacity; explored in kinase inhibitors .
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid (CAS: 2168296-16-8) C₈H₁₁NO₃ 169.18 Carboxylic acid substituent High polarity; utilized in prodrug design .

Key Observations

Counterion Impact :

  • The trifluoroacetate in the target compound improves solubility compared to oxalate or carboxylic acid derivatives .
  • Oxalate salts (e.g., CAS 1392804-58-8) exhibit better crystallinity, aiding in X-ray structural analysis .

Structural Isomerism: Switching oxygen and nitrogen positions (e.g., 2-Oxa-6-azaspiro vs.

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., CAS 2168296-16-8) are more polar, making them suitable for aqueous-phase reactions .
  • The additional nitrogen in CAS 1442432-17-8 broadens interaction capabilities with biological targets like enzymes .

Stability and Handling :

  • The target compound requires cold storage (2–8°C), whereas oxalate and carboxylic acid analogs are typically stable at room temperature .

Research Findings and Trends

  • Pharmaceutical Relevance : Spirocycles with trifluoroacetate groups are increasingly used in protease inhibitors due to their metabolic stability .
  • Material Science : Oxalate-containing spirocycles (e.g., CAS 1392804-58-8) show promise in porous materials for gas storage .
  • Synthetic Challenges : The trifluoroacetate group, while beneficial for solubility, complicates purification steps due to its strong acidity .

Q & A

Q. What are the recommended synthetic routes for 6-Oxa-2-azaspiro[3.4]octan-7-one, and how is trifluoroacetic acid (TFA) utilized in its purification?

Methodological Answer: Synthesis typically involves cyclization reactions using spirocyclic precursors. For example, spirocyclic amines can undergo oxidation or ring-closing reactions in the presence of TFA. TFA acts as both a catalyst and a solvent, facilitating ester cleavage during purification via acid-catalyzed hydrolysis . Key steps include:

  • Oxidative cyclization : Using oxidizing agents like KMnO₄ under acidic conditions.
  • TFA-mediated purification : TFA’s strong acidity (pKa ~0.5) ensures efficient removal of protecting groups (e.g., Boc groups) and solubilizes byproducts for column chromatography .

Q. Which analytical techniques are critical for structural elucidation of this spirocyclic compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve spirocyclic stereochemistry and confirm TFA counterion presence. 2D NMR (COSY, HSQC) clarifies connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or EIMS identifies molecular ions (e.g., [M+H]⁺) and fragments, with TFA adducts observed at m/z +114 (CF₃CO₂H) .
  • X-ray Crystallography : Resolves absolute configuration, though TFA’s hygroscopicity complicates crystal growth .

Q. How does TFA optimize chromatographic separation of spirocyclic derivatives?

Methodological Answer: TFA serves as a chaotropic agent in reversed-phase HPLC, improving peak resolution by:

  • Reducing hydrophobic interactions between analytes and the stationary phase.
  • Enhancing ionization in MS-coupled systems.
Factor Effect
TFA concentration (0.1%)Reduces peak tailing; increases retention factor (k) by 15–20%
pH (2.5–3.0)Stabilizes protonation of basic functional groups, improving reproducibility

Advanced Research Questions

Q. What mechanistic role does TFA’s acidity play in spirocyclic compound synthesis?

Methodological Answer: TFA’s high acidity (10⁴× stronger than acetic acid) enables:

  • Protonation of intermediates : Stabilizes carbocations in SN1 reactions, critical for spirocyclic ring closure .
  • Radical cyclization : Acts as a polar solvent, stabilizing transition states in atom-transfer radical reactions (e.g., 5-exo vs. 6-endo selectivity) .
    Contradiction Note : While TFA accelerates cyclization, over-acidification may hydrolyze sensitive functional groups (e.g., esters), requiring pH optimization .

Q. How does the spirocyclic scaffold influence stability under varying pH conditions?

Methodological Answer: Stability studies reveal:

  • Acidic conditions (pH <3) : The spirocyclic core remains intact, but TFA counterion may protonate amines, altering solubility .
  • Neutral/basic conditions (pH >7) : Ring-opening occurs via nucleophilic attack on the lactam carbonyl, degrading the scaffold .
    Key Data :
pH Half-life (25°C) Degradation Pathway
2.0>30 daysMinimal decomposition
7.448 hoursLactam hydrolysis to linear amine

Q. What environmental risks arise from TFA use in large-scale synthesis?

Methodological Answer: TFA’s environmental persistence (half-life >10 years) and aquatic toxicity necessitate mitigation strategies:

  • Henry’s Law Constant : 3.2 ×10⁻³ M/atm, indicating volatility and atmospheric dispersal .
  • Ecotoxicology : LC₅₀ (algae) = 12 mg/L; bioaccumulation in groundwater reported .
    Recommendations :
  • Substitute TFA with recyclable acids (e.g., HCl) where feasible.
  • Implement waste neutralization (pH >10) to precipitate TFA salts .

Q. How can conflicting data on TFA’s solvent effects be resolved?

Methodological Answer: Discrepancies in reaction yields (e.g., 40–80% in radical cyclization vs. 60–90% in peptide synthesis ) arise from:

  • Solvent polarity : TFA’s dielectric constant (ε = 39.7) affects transition-state stabilization.
  • Substrate solubility : Hydrophobic spirocycles may precipitate, reducing efficiency.
    Systematic Approach :

Conduct DoE (Design of Experiments) varying TFA concentration, temperature, and substrate loading.

Use in situ FTIR to monitor reaction progress and intermediate stability .

Q. What catalytic roles does TFA play in heteroatom removal or complex transformations?

Methodological Answer: In coal liquid upgrading, TFA enhances nitrogen removal by:

  • Bronsted acid catalysis : Protonating basic nitrogen sites, weakening C–N bonds for hydrodesulfurization catalysts (e.g., CoMo/Al₂O₃) .
  • Synergistic effects : Combining with Lewis acids (e.g., AlCl₃) increases desulfurization efficiency by 30% .

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